1,1,1-Trifluoro-2-methylpropan-2-amine
Overview
Description
“1,1,1-Trifluoro-2-methylpropan-2-amine” is a chemical compound with the molecular formula C4H9ClF3N . It is also known as 1,1,1-Trifluoro-2-Methyl- . It is used in the preparation of peptides as NS3-serine protease inhibitors of hepatitis C virus .
Molecular Structure Analysis
The molecular structure of “1,1,1-Trifluoro-2-methylpropan-2-amine” consists of 4 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 1 nitrogen atom . The InChI Key is CHLSBKZIORHVOJ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“1,1,1-Trifluoro-2-methylpropan-2-amine” is a powder at room temperature . Its molecular weight is 163.57 . The compound has a boiling point of - .
Scientific Research Applications
Synthesis of Fluorine-Containing Compounds
1,1,1-Trifluoro-2-methylpropan-2-amine plays a crucial role in synthesizing various fluorine-containing compounds. For instance, it is used in the formation of α-trifluoromethyl β-nitro amines, leading to the synthesis of trifluoromethyl-containing 1,2-diamines, amino alcohols, and β-amino acids (Korotaev et al., 2009).
Blood Substitutes Research
In medical research, particularly for developing blood substitutes, derivatives of 1,1,1-Trifluoro-2-methylpropan-2-amine are significant. For instance, perfluorinated ethers derived from this compound have been studied for their potential in blood substitution applications (Ono et al., 1985).
Chemoenzymatic Applications
The compound's derivatives are also essential in chemoenzymatic processes. For example, the enzymatic resolution of α-trifluoromethylated amines has been explored for potential practical applications, showing high efficiency and the promise of environmentally friendly processing (Cheng et al., 2013).
Synthesis of Heterocyclic Compounds
1,1,1-Trifluoro-2-methylpropan-2-amine is used in synthesizing symmetrical 1,2-dihydrotriazines, a type of heterocyclic compound. These compounds have diverse applications in pharmaceuticals and agrochemicals (Fetyukhin & Vovk, 1983).
Chemical Interaction Studies
It also plays a role in the study of chemical interactions, such as its reaction with secondary amines, leading to the formation of various fluorine-containing compounds. These reactions help understand the behavior of similar compounds in various industrial and scientific contexts (Furin et al., 2000).
Optimization in Computational Chemistry
In computational chemistry, 1,1,1-Trifluoro-2-methylpropan-2-amine is studied for optimizing Lennard-Jones parameters in molecular simulations, crucial for understanding molecular interactions and behaviors (Chen et al., 2002).
Synthesis of Organic Compounds
This compound is also vital in synthesizing various organic compounds, such as bis(trifluoroacetyl)ketene N,O-, N,S-, and S,S-acetals, and 2,2-bis(trifluoroacetyl)vinylamines and sulfides. These compounds find applications in organic synthesis and pharmaceutical research (Hojo et al., 1992).
Applications in Biochemistry
The compound has been studied in biochemistry for understanding the inactivation of enzymes, such as bovine plasma amine oxidase, providing insights into enzyme mechanisms and potential therapeutic applications (Kim & Lee, 2017).
Optoelectronic Applications
In the field of optoelectronics, derivatives of 1,1,1-Trifluoro-2-methylpropan-2-amine are used for detecting various amines. This is crucial for developing sensors and other optoelectronic devices (Tamiaki et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1,1,1-trifluoro-2-methylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3N/c1-3(2,8)4(5,6)7/h8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBWGBFWVFEGEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460801 | |
Record name | 1,1,1-trifluoro-2-methylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-2-methylpropan-2-amine | |
CAS RN |
812-18-0 | |
Record name | 1,1,1-trifluoro-2-methylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.